5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
Description
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid is a tetracarboxylic acid ligand featuring a central pyrimidine ring flanked by two isophthalic acid moieties. This rigid, planar structure enables its use as a bridging linker in metal-organic frameworks (MOFs), where it facilitates the formation of porous, stable architectures. The pyrimidine core provides distinct coordination geometry compared to other heterocyclic spacers (e.g., pyridine or benzene), influencing both the topology and functionality of resultant frameworks. For instance, in DUT-23-Cu, this ligand contributes to a robust framework with demonstrated porosity, as evidenced by powder X-ray diffraction (PXRD) and gas adsorption studies . Its 1H NMR spectrum in DMSO-d6 reveals characteristic peaks for aromatic protons and carboxylic acid groups, confirming purity and structural integrity .
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)pyrimidin-5-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-16(22-8-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYQWKCCRKMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(N=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid typically involves the reaction of pyrimidine derivatives with isophthalic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of pharmaceuticals and as a ligand in biochemical studies .
Industry: In industrial applications, this compound is used in the production of advanced materials with specific properties, such as high thermal stability and porosity .
Mechanism of Action
The mechanism by which 5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can facilitate chemical reactions by providing a suitable environment for the reactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid, we compare it with structurally related tetracarboxylate ligands, focusing on their structural motifs, coordination behavior, and resulting material properties.
Table 1: Structural and Functional Comparison of Tetracarboxylate Ligands
Key Observations
Central Spacer Effects :
- The pyrimidine spacer in this compound introduces a smaller, electron-deficient heterocycle compared to pyridine (H4PDDI, H4PyDIP) or bipyridine (H4L2). This enhances π-π interactions and may favor specific metal coordination modes, as seen in DUT-23-Cu .
- Ligands with amide or bipyridine groups (e.g., H4L2 in NKU-113) exhibit higher framework rigidity due to chelating effects, leading to superior stability (BET 1486 m²/g vs. collapsed frameworks in NKU-112) .
Functional Group Contributions :
- Ethynyl groups in H4btadpa enable dynamic framework behavior, such as benzothiadiazole ring rotation, which is absent in the pyrimidine-based ligand .
- Pyridine -spaced ligands (H4PDDI, H4PyDIP) often feature Lewis basic sites for gas adsorption (e.g., CO2, C2H2) or metal ion detection, whereas pyrimidine’s electron deficiency may favor acid-base interactions .
Porosity and Stability :
- Self-interpenetrated frameworks (e.g., NKU-113) outperform interpenetrated analogs due to enhanced coordination interactions. Pyrimidine-based MOFs like DUT-23-Cu show moderate porosity but require further stability testing under humid conditions .
- H4PyDIP -based MOFs demonstrate selective CO2 adsorption (up to 52.8 cm³/g at 273 K) and Fe³⁺ sensing, leveraging both porosity and ligand-specific fluorescence .
Synthetic Flexibility: Solvent and metal ion choice critically influence framework topology. For example, Zn²⁺ with H4PDDI forms ZJU-5, whereas Cd²⁺ yields distinct phases . Similar solvent-dependent assembly is noted in pyrimidine-derived systems .
Research Findings and Implications
- Gas Storage: Pyrimidine-based MOFs lag behind pyridine analogs (e.g., ZJU-5: 240 cm³/g CH4 at 36 atm) due to less optimal pore environments.
- Chemical Stability : Ligands with auxiliary functional groups (e.g., bipyridine in H4L2) enhance stability via chelation, a strategy yet to be fully exploited with pyrimidine linkers .
- Dynamic Frameworks : Ethynyl-containing ligands (H4btadpa) highlight the trade-off between flexibility and stability, a consideration for designing pyrimidine-based sensors .
Biological Activity
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid (CAS Number: 1431292-15-7) is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 407.33 g/mol
- CAS Number : 1431292-15-7
- Appearance : Off-white powder/crystal
- Purity : >98%
The compound features a rigid structure that can facilitate interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that pyrimidine derivatives often exhibit anticancer properties. A study by Tiwari et al. highlighted the synthesis of pyrimidine-triazoles, which demonstrated significant cytotoxic effects against various cancer cell lines (MCF-7, MDA-MB453, and MDA-MB231). The compound this compound may share similar mechanisms due to its structural analogies with other pyrimidine-containing compounds .
Antimicrobial Activity
Pyrimidine derivatives have been reported to possess antimicrobial properties. In studies involving synthesized compounds similar to this compound, notable antibacterial effects were observed against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against E. coli and S. aureus, showing significant inhibition at various concentrations .
Case Study 1: Anticancer Activity
In a comparative study involving pyrimidine derivatives, compounds structurally related to this compound were shown to have IC values ranging from 15.3 µM to 29.1 µM against different cancer cell lines. This suggests that modifications in the molecular structure can lead to enhanced anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrimidine derivatives were evaluated for their antimicrobial activity against multiple strains including E. coli and S. aureus. The results indicated that at concentrations of 200 μg/mL to 800 μg/mL, these compounds exhibited significant antibacterial activity with a complete inhibition of bacterial growth at higher concentrations .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on current research findings:
| Activity Type | Target | IC | Notes |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 15.3 µM | Effective in inhibiting growth |
| Anticancer | MDA-MB453 Cell Line | 29.1 µM | Significant cytotoxicity |
| Antimicrobial | E. coli | >200 μg/mL | Complete inhibition at high doses |
| Antimicrobial | S. aureus | >200 μg/mL | Enhanced activity at higher concentrations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
